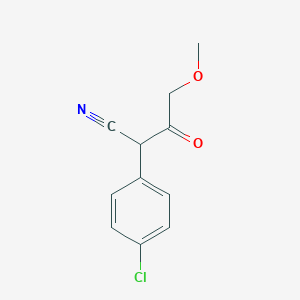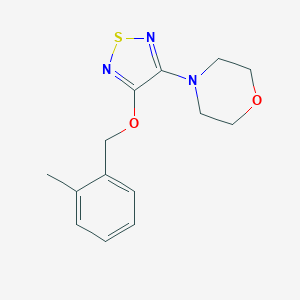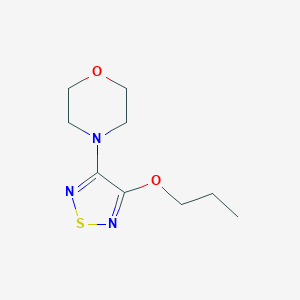![molecular formula C20H27N3O2 B246627 4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B246627.png)
4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a chemical compound that has been extensively researched for its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of 4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is not fully understood. However, several studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes and proteins involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Several studies have reported that this compound has significant biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell survival and proliferation. It has also been reported to induce apoptosis in cancer cells, which could potentially lead to the development of new cancer therapies.
実験室実験の利点と制限
One of the main advantages of using 4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various cancer cell lines, which could potentially lead to the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its toxicity. Several studies have reported that this compound has cytotoxic effects on normal cells, which could limit its potential applications in certain fields.
将来の方向性
There are several future directions for the research of 4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. One of the most promising directions is the development of new cancer therapies. Several studies have reported that this compound has potent anti-cancer activity, which could potentially lead to the development of new cancer drugs. Another direction is the study of the toxicity of this compound on normal cells. Understanding the cytotoxic effects of this compound on normal cells could help in the development of safer and more effective therapies. Additionally, the development of new synthesis methods for this compound could potentially lead to the production of larger quantities for further research.
合成法
The synthesis of 4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been reported in several research studies. One of the most common methods involves the reaction of 4-tert-butylphenyl hydrazine, 3-methoxypropyl methyl ketone, and 2,4-pentanedione in the presence of acetic acid and sodium acetate.
科学的研究の応用
This compound has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Several studies have reported that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
分子式 |
C20H27N3O2 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C20H27N3O2/c1-13-16-17(22-21-13)19(24)23(11-6-12-25-5)18(16)14-7-9-15(10-8-14)20(2,3)4/h7-10,18H,6,11-12H2,1-5H3,(H,21,22) |
InChIキー |
HPNKWOVNFHJFOM-UHFFFAOYSA-N |
SMILES |
CC1=C2C(N(C(=O)C2=NN1)CCCOC)C3=CC=C(C=C3)C(C)(C)C |
正規SMILES |
CC1=C2C(N(C(=O)C2=NN1)CCCOC)C3=CC=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B246576.png)
![N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246582.png)
![1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246595.png)
![1-(2,6-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B246602.png)

![4-{4-[(2-Fluorobenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246606.png)
![4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246607.png)


![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B246617.png)
![4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B246619.png)
![N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246620.png)

![4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole](/img/structure/B246624.png)